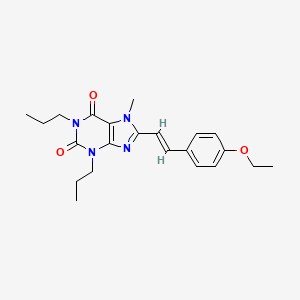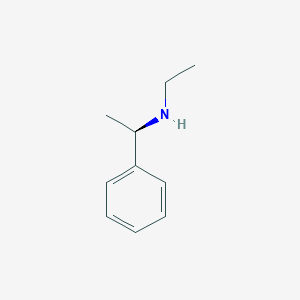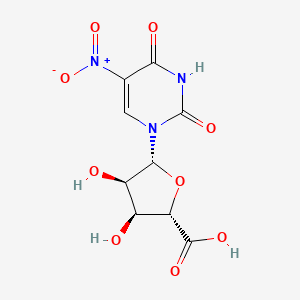
beta-D-Ribofuranuronic acid, 1-deoxy-1-(3,4-dihydro-5-nitro-2,4-dioxo-1(2H)-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC79075 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC79075 typically involves a series of organic reactions. The starting materials are often commercially available compounds that undergo several steps, including condensation, cyclization, and purification. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of NSC79075 is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for monitoring and controlling the reaction parameters. The final product is subjected to rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: NSC79075 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
NSC79075 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a probe in biochemical assays and as a tool for studying cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurological disorders.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of NSC79075 involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. The exact mechanism depends on the context of its use, such as in therapeutic applications or biochemical assays.
Comparison with Similar Compounds
NSC79075 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like NSC12345 and NSC67890 share structural similarities with NSC79075.
Uniqueness: NSC79075 may exhibit higher stability, greater reactivity, or more specific biological activity compared to its analogs.
By understanding the detailed properties and applications of NSC79075, researchers can better utilize this compound in various scientific endeavors.
Properties
CAS No. |
2140-26-3 |
|---|---|
Molecular Formula |
C9H9N3O9 |
Molecular Weight |
303.18 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-3,4-dihydroxy-5-(5-nitro-2,4-dioxopyrimidin-1-yl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O9/c13-3-4(14)7(21-5(3)8(16)17)11-1-2(12(19)20)6(15)10-9(11)18/h1,3-5,7,13-14H,(H,16,17)(H,10,15,18)/t3-,4+,5-,7+/m0/s1 |
InChI Key |
DUBUXQUVDJJEBA-RASXUPOOSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C(=O)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(=O)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


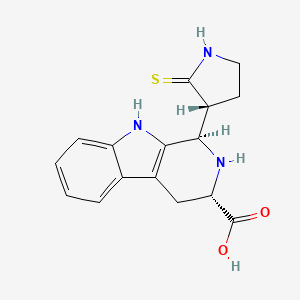
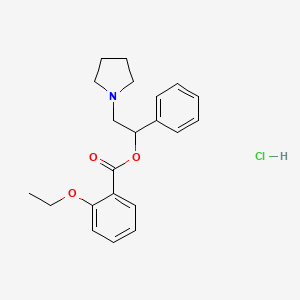

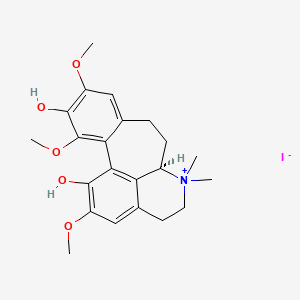
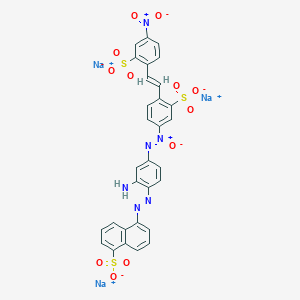
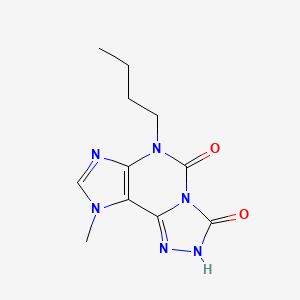


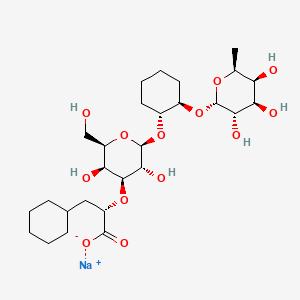
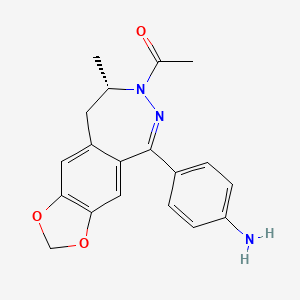

![4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride](/img/structure/B12773928.png)
